N-(2,4-dimethylphenyl)methanesulfonamide
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Overview
Description
N-(2,4-Dimethylphenyl)methanesulfonamide is an organic compound with the molecular formula C9H13NO2S It is a member of the sulfonamide family, characterized by the presence of a sulfonamide functional group attached to a 2,4-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)methanesulfonamide typically involves the reaction of 2,4-dimethylaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
2,4-Dimethylaniline+Methanesulfonyl chloride→this compound+HCl
The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dimethylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo nitration, bromination, and other electrophilic aromatic substitution reactions due to the electron-donating nature of the methyl groups on the phenyl ring.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nitration: Typically involves the use of nitric acid and sulfuric acid at low temperatures.
Bromination: Carried out using bromine in glacial acetic acid containing hydrobromic acid.
Major Products:
Nitration: Produces nitro derivatives of this compound.
Bromination: Results in bromo derivatives of the compound.
Scientific Research Applications
N-(2,4-Dimethylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(2,6-Dimethylphenyl)methanesulfonamide
- N-(3-Chloro-4-methylphenyl)methanesulfonamide
- **N-Cyclohexyl-N-{[(E)-(2,4-dimethylphenyl)imino]methyl}(methyl)amino}sulfanyl}methanesulfonamide
Comparison: N-(2,4-Dimethylphenyl)methanesulfonamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as N-(2,6-dimethylphenyl)methanesulfonamide, it may exhibit different chemical and biological properties, making it suitable for distinct applications.
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-7-4-5-9(8(2)6-7)10-13(3,11)12/h4-6,10H,1-3H3 |
InChI Key |
IZBKTZJEEWQUFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C)C |
Origin of Product |
United States |
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